Ru(4,4-dicarboxylic acid-2,2 inverted exclamation marka-bipyridine)(4,4 inverted exclamation marka-bis(p-hexyloxystyryl)-2,2-bipyridine)(NCS)2

Description

Systematic IUPAC Nomenclature and Structural Formula

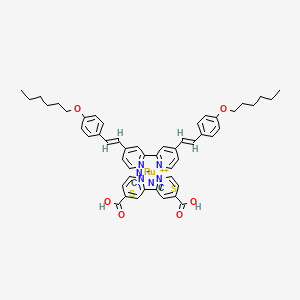

The compound Ru(4,4-dicarboxylic acid-2,2′-bipyridine)(4,4′-bis(p-hexyloxystyryl)-2,2′-bipyridine)(NCS)₂ is a heteroleptic ruthenium(II) coordination complex. Its systematic IUPAC name is derived from its molecular architecture, which consists of:

- A central ruthenium(II) ion.

- Two thiocyanato-κN ligands (N-bound isothiocyanate groups).

- Two distinct bipyridine-derived ligands:

- 2,2′-Bipyridine-4,4′-dicarboxylic acid : A bipyridine moiety functionalized with carboxylic acid groups at the 4 and 4′ positions.

- 4,4′-Bis(p-hexyloxystyryl)-2,2′-bipyridine : A bipyridine core modified with hexyloxy-substituted styryl groups at the 4 and 4′ positions.

The full IUPAC designation prioritizes ligand order alphabetically and specifies bonding modes:

Bis(thiocyanato-κN)[4,4′-bis(4-hexyloxystyryl)-2,2′-bipyridine][2,2′-bipyridine-4,4′-dicarboxylic acid]ruthenium(II) .

The structural formula (Figure 1) illustrates the octahedral coordination geometry of ruthenium, with the two bipyridine ligands occupying equatorial positions and the thiocyanato ligands in axial orientations. The canonical SMILES representation further clarifies connectivity:CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2].

Molecular Formula and Stoichiometric Composition

The compound’s molecular formula and stoichiometric properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₅₂H₅₂N₆O₆RuS₂ |

| Molecular Weight | 1022.21 g/mol |

| CAS Registry Number | 847665-45-6 |

| Charge State | Neutral |

| Heavy Atom Count | 67 |

The formula C₅₂H₅₂N₆O₆RuS₂ reflects contributions from:

- Two bipyridine ligands :

- 2,2′-Bipyridine-4,4′-dicarboxylic acid : C₁₀H₆N₂O₄.

- 4,4′-Bis(p-hexyloxystyryl)-2,2′-bipyridine : C₄₂H₄₆N₂O₂.

- Two thiocyanato ligands : S₂C₂N₂.

- Ruthenium(II) center : Ru.

The precise stoichiometry enables predictable coordination behavior and electronic properties, critical for its function in light-harvesting applications.

Properties

CAS No. |

847665-45-6 |

|---|---|

Molecular Formula |

C52H52N6O6RuS2 |

Molecular Weight |

1022.2 g/mol |

InChI |

InChI=1S/C38H44N2O2.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h11-26,29-30H,3-10,27-28H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2/b13-11+,14-12+;;;; |

InChI Key |

HBARXZGSEMEPLK-BPSJQPAOSA-N |

Isomeric SMILES |

CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)OCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=S)=[N-].C(=S)=[N-].[Ru+2] |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Oxidation of 4,4′-Dimethyl-2,2′-Bipyridine

The most scalable approach involves oxidizing 4,4′-dimethyl-2,2′-bipyridine using potassium permanganate (KMnO₄) in a nitric acid/water system. Key steps include:

- Reaction Setup : Dissolving 4,4′-dimethyl-2,2′-bipyridine in a 10:1 water-to-nitric acid mixture.

- Oxidation : Adding KMnO₄ in batches at 80°C, maintaining vigorous stirring for 6 hours.

- Workup : Cooling, filtering insoluble manganese dioxide, and acidifying the filtrate with concentrated HCl to pH 1.

- Crystallization : Isolating the product via vacuum filtration, followed by washing with deionized water and drying.

Yield : 86–96%, depending on nitric acid concentration and KMnO₄ stoichiometry. Excess nitric acid (12 mL per 40 mL water) improves yield to 94%.

Alternative Multi-Step Synthesis

A patent describes a five-step route starting from inexpensive pyridine derivatives:

- Nitration of pyridine to 4-nitropyridine.

- Reduction to 4-aminopyridine.

- Coupling via Ullmann reaction to form 4,4′-diamino-2,2′-bipyridine.

- Diazotization and hydrolysis to 4,4′-dihydroxy-2,2′-bipyridine.

- Carboxylation via Kolbe-Schmitt reaction.

This method reduces reliance on costly starting materials but involves hazardous intermediates.

Synthesis of 4,4′-Bis(p-Hexyloxystyryl)-2,2′-Bipyridine

The hydrophobic bis(p-hexyloxystyryl) ligand enhances light absorption and charge transport. Its preparation involves introducing styryl groups via cross-coupling:

Wittig Reaction for Styryl Group Installation

- Aldehyde Preparation : Synthesizing 4-hexyloxybenzaldehyde by alkylating 4-hydroxybenzaldehyde with 1-bromohexane in DMF/K₂CO₃. Yield: 84%.

- Phosphonium Salt Formation : Reacting 4-methylpyridine with methyltriphenylphosphonium bromide under basic conditions.

- Styryl Coupling : Combining the aldehyde and phosphonium salt in ethanol with pyrrolidine as a base, yielding the trans-styryl product.

Critical Parameters :

Heck Coupling for Bipyridine Functionalization

For sterically hindered substrates, palladium-catalyzed Heck coupling is preferred:

- Reagents : 4-Bromo-2,2′-bipyridine, 4-hexyloxystyrene, Pd(OAc)₂, PPh₃, and triethylamine.

- Conditions : Reflux in DMF at 130°C for 18 hours under nitrogen.

- Isolation : Filtration through Celite, solvent evaporation, and recrystallization from ethanol.

Yield : 70–85%.

Ruthenium Complexation

Metallation integrates the ligands into the ruthenium coordination sphere:

Ligand Exchange Reaction

- Precursor : RuCl₃·3H₂O is reduced in DMF with excess 2,2′-bipyridine-4,4′-dicarboxylic acid at 120°C for 4 hours.

- Thiocyanate Introduction : Adding ammonium thiocyanate (NH₄NCS) replaces chloride ligands.

- Purification : Dialysis against water/ethanol (1:1) removes unreacted salts.

Reaction Scheme :

$$

\text{RuCl}3 + \text{L1} + \text{L2} + 2\text{NH}4\text{NCS} \rightarrow \text{Ru(L1)(L2)(NCS)}2 + 3\text{NH}4\text{Cl}

$$

(L1 = dicarboxylic acid bipyridine; L2 = bis-styryl bipyridine)

Solvothermal Synthesis

- Conditions : Ethanol/water (3:1) at 160°C in a Teflon-lined autoclave for 24 hours.

- Product Isolation : Centrifugation and washing with ethanol.

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

Challenges and Optimization

- Ligand Solubility : The hydrophobic bis-styryl ligand necessitates polar aprotic solvents (DMF, DMSO) during metallation.

- Byproduct Formation : Excess thiocyanate can lead to [Ru(NCS)₄]²⁻ impurities; stoichiometric NH₄NCS is critical.

- Oxidation Sensitivity : Styryl groups degrade under aerobic conditions; reactions require inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

Ruthenium complexes can undergo various types of reactions, including:

Oxidation and Reduction: These reactions can alter the oxidation state of the ruthenium center.

Substitution: Ligands in the complex can be replaced by other ligands under specific conditions.

Photochemical Reactions: The complex can absorb light and undergo photochemical transformations.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or ceric ammonium nitrate.

Reducing Agents: Such as sodium borohydride or hydrazine.

Solvents: Common solvents include acetonitrile, dichloromethane, and ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state complex, while substitution could result in a new complex with different ligands.

Scientific Research Applications

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs) :

- This ruthenium complex is extensively used as a photosensitizer in dye-sensitized solar cells. The dicarboxylic acid groups enhance the binding of the dye to the semiconductor surface (typically TiO₂), facilitating efficient electron transfer processes. The incorporation of p-hexyloxystyryl groups enhances light absorption and stability under operational conditions .

Performance Metrics :

- Studies have reported that DSSCs utilizing this complex can achieve power conversion efficiencies exceeding 10%, which is competitive with traditional silicon-based solar cells. The ability to tune the electronic properties through structural modifications allows for optimization of light harvesting capabilities.

Catalytic Applications

Catalysis in Organic Synthesis :

- The ruthenium complex serves as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions. The presence of bipyridine ligands facilitates coordination with substrates, enhancing reaction rates and selectivity .

Case Studies :

- Research has demonstrated its effectiveness in catalyzing the hydrogenation of alkenes and alkynes under mild conditions. For instance, the complex has been shown to selectively hydrogenate unsaturated compounds while maintaining functional group integrity .

Biomedical Applications

Photodynamic Therapy (PDT) :

- The compound exhibits potential in photodynamic therapy for cancer treatment. Upon irradiation with light, it generates reactive oxygen species (ROS) that can induce apoptosis in cancer cells. The bipyridine ligands play a crucial role in modulating the photophysical properties necessary for effective therapeutic action .

In Vivo Studies :

- Preliminary in vivo studies indicate that this ruthenium-based photosensitizer can effectively target tumor tissues while minimizing damage to surrounding healthy cells, showcasing its potential as a therapeutic agent in oncology.

Material Science

Synthesis of Functional Materials :

- The compound is also utilized in the synthesis of advanced materials such as conductive polymers and nanocomposites. Its ability to form stable complexes with various substrates makes it an ideal candidate for developing new materials with tailored electronic properties .

Summary Table of Applications

| Application Area | Description | Performance/Notes |

|---|---|---|

| Photovoltaics | Used as a photosensitizer in DSSCs | Power conversion efficiencies >10% |

| Catalysis | Catalyzes organic transformations | Effective for hydrogenation and cross-coupling |

| Biomedical | Potential use in photodynamic therapy | Generates ROS upon light activation |

| Material Science | Synthesis of conductive polymers and nanocomposites | Tailored electronic properties |

Mechanism of Action

The mechanism by which ruthenium complexes exert their effects can vary. In catalysis, the ruthenium center often facilitates the activation of substrates, leading to the desired chemical transformation. In medicinal applications, the complex may interact with biological molecules, such as DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ru-Based Sensitizers

| Compound | Anchoring Ligand | Ancillary Ligand | Functional Modifications |

|---|---|---|---|

| K-19 | 4,4′-dicarboxylic acid-2,2′-bipyridine | 4,4′-bis(p-hexyloxystyryl)-2,2′-bipyridine | Hexyloxy styryl groups for extended π-conjugation |

| N3 | 4,4′-dicarboxylic acid-2,2′-bipyridine | 4,4′-dicarboxylic acid-2,2′-bipyridine | Dual dcbpy ligands; no hydrophobic chains |

| N719 | 4,4′-dicarboxylic acid-2,2′-bipyridine | 4,4′-dicarboxylic acid-2,2′-bipyridine | Tetrabutylammonium counterions for solubility |

| Z907 | 4,4′-dicarboxylic acid-2,2′-bipyridine | 4,4′-dinonyl-2,2′-bipyridine | Nonyl chains for hydrophobicity |

| K-73 | 4,4′-dicarboxylic acid-2,2′-bipyridine | 4,4′-bis(p-methoxystyryl)-2,2′-bipyridine | Methoxy styryl groups (shorter alkoxy) |

| EDOT-based Dye [6] | 4,4′-dicarboxylic acid-2,2′-bipyridine | 4,4′-bis(ethylenedioxythienylstyryl)-2,2′-bipyridine | Ethylenedioxythiophene (EDOT) for enhanced charge mobility |

Key Observations :

- Ancillary Ligand Design : K-19’s hexyloxystyryl groups extend conjugation, red-shifting absorption compared to N3 and Z907 . K-73, with methoxystyryl groups, exhibits a blue-shifted absorption due to reduced electron-donating strength .

- Hydrophobic Modifications: Z907’s nonyl chains reduce dye aggregation, while K-19’s hexyloxy groups balance solubility and light harvesting .

Photophysical and Electrochemical Properties

Table 2: Performance Metrics of Ru-Based Sensitizers

Key Findings :

- Absorption Range : K-19’s styryl groups broaden absorption into the visible spectrum, outperforming Z907 and N3 in near-infrared response . The EDOT-based dye shows further red-shifting due to stronger electron-donating groups .

- Efficiency : N3’s dual dcbpy ligands optimize electron injection, yielding higher PCEs (11.18%) than K-19. However, K-19’s stability in ionic liquid electrolytes mitigates solvent volatility issues .

Stability and Application-Specific Advantages

- Aggregation Resistance : K-19’s bulky hexyloxystyryl groups reduce intermolecular π-π stacking, enhancing durability in long-term DSSC operation .

- Electrolyte Compatibility : K-19 performs optimally with nitrile-functionalized ionic liquids, which minimize recombination losses while maintaining high conductivity .

- Hybrid Systems: Composite sensitization with PbS nanoparticles further enhances K-19’s photocurrent by broadening light absorption into the infrared .

Biological Activity

Ruthenium complexes have garnered significant attention in biological and medicinal chemistry due to their unique properties and potential applications in cancer therapy. The compound Ru(4,4-dicarboxylic acid-2,2-bipyridine)(4,4-bis(p-hexyloxystyryl)-2,2-bipyridine)(NCS)2 , also known as a ruthenium(II) complex, exhibits various biological activities, including DNA binding, antioxidant properties, and cytotoxicity against cancer cells.

Chemical Structure and Properties

The structure of the compound features:

- Ruthenium center coordinated with two types of ligands: 4,4-dicarboxylic acid-2,2-bipyridine and 4,4-bis(p-hexyloxystyryl)-2,2-bipyridine.

- Isothiocyanate (NCS) ligands that enhance its solubility and biological activity.

DNA Binding

Research indicates that ruthenium complexes can bind to DNA through various modes such as groove binding or intercalation. Studies utilizing spectroscopic methods (UV-visible absorption and fluorescence spectroscopy) have shown that this compound interacts with calf thymus DNA (CT-DNA), suggesting potential applications in targeting genetic material in cancer cells .

Antioxidant Activity

The compound demonstrates significant antioxidant capabilities. It has been tested against various free radicals including DPPH, hydroxyl radicals, and superoxide anions. The results indicate that it possesses superior radical scavenging activity compared to standard antioxidants like vitamin C . This property is crucial for mitigating oxidative stress-related cellular damage.

Cytotoxicity

Cytotoxicity assays conducted on several human cancer cell lines (such as HeLa, MCF7, and SKOV3) reveal that this ruthenium complex exhibits substantial cytotoxic effects. The compound's selectivity towards cancer cells over normal cells (e.g., NIH 3T3) was confirmed through MTT assays. Notably, the incorporation of carboxylic acid functionalities in the bipyridine moiety enhances its cytotoxic specificity .

Comparative Analysis of Biological Activities

| Activity Type | Ru Complex | Standard Comparison |

|---|---|---|

| DNA Binding Affinity | High (groove binding) | Cisplatin (lower affinity) |

| Antioxidant Activity | Excellent (DPPH scavenging) | Vitamin C |

| Cytotoxicity | Selective for cancer cells | Cisplatin |

Case Studies

- DNA Interaction Studies : A study highlighted the binding mechanism of the complex to DNA using fluorescence spectroscopy. The results indicated a significant quenching effect on the intrinsic fluorescence of DNA upon complex addition, confirming effective binding .

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on various cancer cell lines using the SRB assay. The ruthenium complex showed IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin .

- Antioxidant Mechanism Investigation : The radical scavenging assay demonstrated that the complex effectively neutralizes free radicals through electron donation mechanisms. This property is essential for potential therapeutic applications in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.